Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH) is a non-phthalate plasticizer that has gained attention as a potential substitute for ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP). [, , ] This interest stems from concerns surrounding the potential toxicity and endocrine-disrupting effects of DEHP. [, , , ] DEHCH belongs to the class of cyclohexane dicarboxylic acid esters and is primarily employed as an additive in the production of flexible polyvinyl chloride (PVC). [, , ]
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is an organic compound classified as a dicarboxylate ester. It is primarily recognized for its application as a plasticizer, providing flexibility and durability to various polymer materials. This compound is part of a broader category of alternative plasticizers that aim to replace traditional phthalate-based plasticizers due to environmental and health concerns.
This compound can be synthesized from cyclohexane-1,2-dicarboxylic acid and 2-ethylhexanol. Its classification falls under the category of plasticizers, which are substances added to materials to increase their flexibility, workability, or extensibility. Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is particularly noted for being phthalate-free, making it a safer alternative for various applications, especially in consumer products.
The synthesis of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate can be achieved through several methods:
The molecular weight of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is approximately 402.63 g/mol.
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate participates in several chemical reactions typical for esters:
The mechanism through which bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate acts as a plasticizer involves:
Studies indicate that bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate exhibits low volatility and excellent thermal stability compared to traditional phthalates .
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is primarily utilized as a plasticizer in various applications:
The primary industrial route for synthesizing bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate involves a two-step esterification process. First, cyclohexane-1,2-dicarboxylic acid (CHDA) is prepared via Diels-Alder cycloaddition of butadiene and maleic anhydride, followed by catalytic hydrogenation. This generates the saturated dicarboxylic acid precursor [1] [7]. In the second step, CHDA undergoes esterification with 2-ethylhexanol (2-EH) under acidic catalysis. The stoichiometric reaction uses a 2.2–2.5:1 molar ratio of 2-EH to CHDA to drive the equilibrium toward diester formation. Industrial reactors (typically stainless steel or glass-lined) operate at 140–180°C, with continuous water removal via azeotropic distillation to shift equilibrium [7].
The crude product requires purification through sequential alkali washing (5–10% sodium carbonate solution) to neutralize residual acid catalysts, water washing, and vacuum distillation (0.5–5 mmHg) at 180–220°C to remove excess 2-EH and oligomeric byproducts. This yields ≥99.5% pure diester as a clear, low-viscosity liquid [5].
Table 1: Key Process Parameters for Industrial Esterification
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Molar Ratio (2-EH:CHDA) | 2.2:1 to 2.5:1 | Ratios <2.2 reduce yield by 15% |
Temperature | 140–180°C | Higher temps accelerate reaction |
Catalyst Loading (H₂SO₄) | 0.4–0.8 wt% | Excess causes dehydration |
Vacuum Distillation Pressure | 0.5–5 mmHg | Removes volatiles & oligomers |
Catalyst selection critically influences reaction kinetics, byproduct formation, and downstream purification costs. Traditional homogeneous catalysts like sulfuric acid (0.5–1.0 wt%) offer high activity but generate sulfonated byproducts and equipment-corrosive sulfuric acid derivatives, requiring extensive neutralization steps [7]. Modern plants increasingly adopt heterogeneous solid acid catalysts:
Table 2: Performance Comparison of Esterification Catalysts
Catalyst Type | Conversion (%) | Diester Selectivity (%) | Reusability |
---|---|---|---|
Sulfuric acid | 98.5 | 85 | Not reusable |
Ion-exchange resin | 95.2 | 92 | >10 cycles |
H-Beta zeolite | 96.8 | 93 | >15 cycles |
Sulfated titanium oxide | 99.1 | 97 | >20 cycles |
Advanced production methodologies focus on minimizing environmental impact through:
These innovations align with industrial sustainability goals, reducing the E-factor (kg waste/kg product) from 1.8 (traditional process) to 0.4 while maintaining ≥99% product purity required for PVC plasticization [5] [7].
Table 3: Environmental Metrics Comparison of Synthesis Routes
Process Feature | Conventional Route | Green Chemistry Route | Improvement |
---|---|---|---|
E-factor (kg waste/kg product) | 1.8 | 0.4 | 78% reduction |
Energy consumption (MJ/kg) | 28 | 17 | 39% reduction |
Catalyst recyclability | None | >10 cycles | Eliminates waste |
VOC emissions | High | Near-zero | Closed-loop design |
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